1-(5-BroMo-3-chloropyridin-2-yl)ethanone
Overview
Description
1-(5-Bromo-3-chloropyridin-2-yl)ethanone is an organic compound with the molecular formula C7H5BrClNO. It is a halogenated heterocyclic compound, specifically a substituted pyridine derivative. This compound is typically a colorless to pale yellow liquid with a distinctive pungent odor. It is commonly used as a reagent in organic synthesis due to its reactivity and ability to introduce both bromine and chlorine atoms into target molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Bromo-3-chloropyridin-2-yl)ethanone can be synthesized through a multi-step process involving the halogenation of pyridine derivatives. The general synthetic route involves:
Chlorination: The starting pyridine compound is first chlorinated to introduce the chlorine atom at the desired position.
Bromination: The chlorinated pyridine is then subjected to bromination to introduce the bromine atom.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale halogenation and acylation reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-3-chloropyridin-2-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
1-(5-Bromo-3-chloropyridin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3-chloropyridin-2-yl)ethanone involves its ability to interact with various molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound can also participate in electron transfer reactions, affecting cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-2-chloropyridin-3-yl)ethanone
- 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone
- 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone
- 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone
Uniqueness
1-(5-Bromo-3-chloropyridin-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-(5-bromo-3-chloropyridin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJJYMNRQWXZJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256808-29-3 | |
Record name | 1-(5-bromo-3-chloropyridin-2-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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